2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.: 1111269-40-9
VCID: VC5520904
InChI: InChI=1S/C8H5ClF2N2/c9-3-6-12-5-2-1-4(10)7(11)8(5)13-6/h1-2H,3H2,(H,12,13)
SMILES: C1=CC(=C(C2=C1NC(=N2)CCl)F)F
Molecular Formula: C8H5ClF2N2
Molecular Weight: 202.59

2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole

CAS No.: 1111269-40-9

Cat. No.: VC5520904

Molecular Formula: C8H5ClF2N2

Molecular Weight: 202.59

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole - 1111269-40-9

Specification

CAS No. 1111269-40-9
Molecular Formula C8H5ClF2N2
Molecular Weight 202.59
IUPAC Name 2-(chloromethyl)-4,5-difluoro-1H-benzimidazole
Standard InChI InChI=1S/C8H5ClF2N2/c9-3-6-12-5-2-1-4(10)7(11)8(5)13-6/h1-2H,3H2,(H,12,13)
Standard InChI Key COFYXFSSDRHBSB-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C1NC(=N2)CCl)F)F

Introduction

Chemical Identity and Structural Features

2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole belongs to the benzimidazole family, a class of bicyclic aromatic compounds comprising fused benzene and imidazole rings. The substitution pattern distinguishes this derivative:

  • Position 2: A chloromethyl (-CH₂Cl) group introduces electrophilic reactivity, enabling further functionalization.

  • Positions 4 and 5: Fluorine atoms enhance metabolic stability and influence electronic properties through their strong electron-withdrawing effects .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS RN1111269-40-9
Molecular FormulaC₈H₅ClF₂N₂
Molecular Weight202.59 g/mol
AppearancePink solid
Storage Conditions4–8°C under inert atmosphere

The compound’s planar structure and halogenated substituents suggest potential interactions with biological targets, though its current use is restricted to laboratory research .

Synthetic Routes and Optimization

The synthesis of 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole can be achieved via adaptations of established benzimidazole preparation methods. A representative protocol involves:

Conventional Acid-Catalyzed Cyclization

  • Starting Materials: 4,5-Difluoro-1,2-phenylenediamine and chloroacetic acid or its derivatives.

  • Reaction Conditions: Heating under acidic conditions (e.g., 70% HCl) at 100°C for 1–2 hours .

  • Mechanism: The diamine undergoes cyclocondensation with the carbonyl source (e.g., chloroacetic acid), followed by dehydration to form the imidazole ring.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, a mixture of 4,5-difluoro-1,2-phenylenediamine (0.92 mmol) and chloroacetamide (0.92 mmol) in 70% HCl irradiated at 150°C for 40–60 minutes yields the target compound . This method improves efficiency, with yields exceeding 80% in optimized cases.

Challenges and Byproduct Mitigation

  • Regioselectivity: Fluorine atoms at positions 4 and 5 direct electrophilic substitution to position 2, minimizing isomer formation.

  • Purification: Recrystallization from ethanol or chromatography on silica gel achieves >95% purity .

Physicochemical Properties

Experimental data for 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole remain limited, but inferences can be drawn from analogous compounds:

Solubility and Stability

  • Solubility: Poor aqueous solubility (estimated <1 mg/mL at pH 7.4) due to hydrophobic aromatic and halogenated groups. Soluble in polar aprotic solvents (e.g., DMF, DMSO) .

  • Stability: Susceptible to hydrolysis of the chloromethyl group under basic conditions. Storage at 4–8°C in inert atmospheres prevents degradation .

Spectroscopic Characteristics

  • ¹H NMR: Expected signals include a singlet for the CH₂Cl group (δ 4.8–5.2 ppm) and aromatic protons (δ 7.1–7.9 ppm) .

  • ¹³C NMR: Peaks for C-Cl (δ 45–50 ppm) and C-F (δ 110–120 ppm) are characteristic .

Hazard StatementPrecautionary MeasureSource
H302: Harmful if swallowedAvoid ingestion; use PPE
H314: Causes severe skin burnsUse chemical-resistant gloves

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundSubstituentsMetabolic StabilityApplications
2-(4-Fluorophenyl)-1H-benzimidazole4-Fluorophenyl at C2HighGABA-A receptor modulation
2-(Chloromethyl)-4,5-difluoro-1H-benzimidazoleCH₂Cl at C2; F at C4,5ModerateSynthetic intermediate

The chloromethyl group in the subject compound offers greater reactivity compared to aryl substituents, facilitating downstream modifications .

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